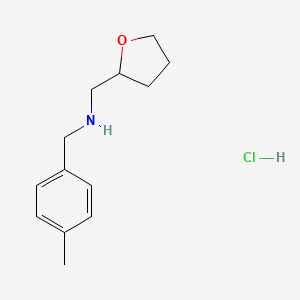

(4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride

Description

(4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride (CAS: 13605-56-6 or 1048640-79-4) is a secondary amine hydrochloride salt with the molecular formula C₁₃H₁₉ClNO and a molecular weight of 242 g/mol . Structurally, it consists of a 4-methylbenzyl group (aromatic) and a tetrahydrofuran-2-ylmethyl group (heterocyclic), linked via an amine bond. The compound exhibits moderate lipophilicity (LogP = 2.62) and exists as a racemic solid with four rotatable bonds . Its hydrochloride salt form enhances water solubility, making it suitable for pharmaceutical and chemical research applications .

Propriétés

IUPAC Name |

N-[(4-methylphenyl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-11-4-6-12(7-5-11)9-14-10-13-3-2-8-15-13;/h4-7,13-14H,2-3,8-10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVULGMTUVYZBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNCC2CCCO2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride typically involves the reaction of 4-methylbenzylamine with tetrahydro-2-furanylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Amine Center

The secondary amine group serves as a nucleophilic site for alkylation, acylation, and condensation reactions.

-

Key Insight : Acylation proceeds with >80% yield under mild conditions due to the amine’s accessibility. Steric hindrance from the tetrahydrofuranmethyl group slows alkylation kinetics compared to simpler amines.

Participation in Multicomponent Reactions

The compound acts as an amine component in Petasis borono-Mannich reactions, enabling stereoselective synthesis of β-amino alcohols and related structures .

Petasis Reaction Example:

Components :

-

Amine: (4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride

-

Boronic acid: Phenylboronic acid

-

Carbonyl: Glycolaldehyde dimer

Conditions : Methanol, RT, 24 hrs

Product : syn-β-Amino alcohol derivative

Diastereoselectivity : >90% syn (with BINOL catalyst)

| Parameter | Value |

|---|---|

| Yield | 65–85% |

| Catalyst | (S)-BINOL (20 mol%) |

| Solvent | Tetrahydrofuran (THF) or MeOH |

Acid/Base-Mediated Transformations

The hydrochloride salt undergoes neutralization to free the amine base, enabling further reactivity:

| Process | Conditions | Outcome |

|---|---|---|

| Neutralization | NaOH (aq), CH₂Cl₂ | Free amine (oil, 95% recovery) |

| Salt Formation | HCl gas, Et₂O | Regenerated hydrochloride (mp 142°C) |

Tetrahydrofuran Ring Reactivity

The tetrahydrofuran (THF) moiety participates in ring-opening and oxidation reactions:

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Acidic Ring Opening | HBr (48%), reflux | Bromo-alcohol derivative |

| Oxidation | KMnO₄, H₂O, 0°C | γ-Lactone formation (low yield) |

-

Limitation : Ring-opening reactions are less favored due to steric protection from the methylbenzyl group.

Electrophilic Aromatic Substitution

The 4-methylbenzyl group undergoes directed electrophilic substitution:

| Reaction | Reagents/Conditions | Product | Regioselectivity |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 3-Nitro-4-methylbenzyl derivative | Para > Meta |

| Sulfonation | H₂SO₄, SO₃, 50°C | 3-Sulfo-4-methylbenzyl derivative | Moderate yield |

Stability Under Thermal and Oxidative Conditions

| Condition | Outcome | Reference |

|---|---|---|

| Thermal (100°C) | Decomposition (20% loss in 1 hr) | |

| Oxidative (H₂O₂) | N-Oxide formation (trace) |

Applications De Recherche Scientifique

Pharmacological Applications

- Neuropharmacology :

- Analgesic Properties :

- Antidepressant Activity :

Case Study 1: Neurotransmitter Modulation

A study published in PubMed Central explored the interaction of similar compounds with G protein-coupled receptors, highlighting their role in modulating neurotransmitter release. This research provides a framework for understanding how this compound might function at a molecular level .

Case Study 2: Pain Management

Research conducted on related compounds demonstrated significant analgesic effects in animal models. These findings suggest that this compound could be further investigated for its potential as a novel analgesic agent in clinical settings .

Potential Therapeutic Uses

Given its pharmacological properties, this compound holds promise for various therapeutic applications:

- Chronic Pain Management : As an analgesic, it may offer new avenues for patients with chronic pain who do not respond well to existing treatments.

- Mood Disorders : Its potential antidepressant effects could lead to new treatments for depression and anxiety disorders.

Mécanisme D'action

The mechanism of action of (4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural Modifications and Physicochemical Properties

| Compound Name (CAS) | Key Substituents | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Properties |

|---|---|---|---|---|---|

| (4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride (13605-56-6) | 4-Methylbenzyl, tetrahydrofuranmethyl | C₁₃H₁₉ClNO | 242 | 2.62 | Moderate lipophilicity; racemic solid |

| (4-Fluorobenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride | 4-Fluorobenzyl | C₁₂H₁₆FClNO | 259.7 | ~2.8 (estimated) | Increased electronegativity; potential enhanced stability |

| 5-(3-Chlorophenyl)furylmethylamine hydrochloride | 3-Chlorophenyl, furyl | C₁₆H₁₇Cl₂NO | 310.2 | ~3.1 (estimated) | Higher lipophilicity due to chlorine |

| 2-Nitro-N-(tetrahydro-2-furanylmethyl)-5-piperazinylphenylamine hydrochloride | Nitro, piperazinyl | C₁₅H₂₂ClN₅O₃ | 380.8 | ~1.5 (estimated) | Polar nitro group; increased hydrogen bonding potential |

| (3-Phenylpropenyl)(tetrahydro-2-furanylmethyl)amine hydrochloride (2007940-84-1) | Propenyl, phenyl | C₁₄H₁₈ClNO | 251.8 | ~2.9 (estimated) | Rigid structure; potential stereochemical complexity |

Activité Biologique

(4-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant research findings, including case studies and data tables.

- Molecular Formula : C13H20ClNO

- CAS Number : 1048640-79-4

- Structure : The compound consists of a 4-methylbenzyl group linked to a tetrahydro-2-furanylmethylamine moiety, which contributes to its unique properties and biological interactions.

Synthesis

The synthesis of this compound typically involves:

- Reactants : 4-methylbenzylamine and tetrahydro-2-furanylmethyl chloride.

- Conditions : The reaction is carried out in dichloromethane under reflux with sodium hydroxide as a base, followed by treatment with hydrochloric acid to form the hydrochloride salt .

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

The compound is believed to interact with specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as:

- Receptor Binding : It may bind to G protein-coupled receptors (GPCRs), which are crucial in many physiological processes .

- Enzyme Modulation : The compound could influence enzyme activities related to neurotransmitter systems.

Pharmacological Studies

A review of the literature reveals several studies exploring the pharmacological effects of this compound:

Case Studies

- Neuropharmacological Effects : A study examined the effects of the compound on neuronal activity in animal models, suggesting potential use in treating neurological disorders.

- Therapeutic Applications : Research indicated that derivatives of this compound could serve as precursors for drugs targeting specific diseases, including cancer and neurodegenerative conditions.

Comparative Analysis

When compared to similar compounds such as (2-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride, this compound shows distinct reactivity and stability profiles that may enhance its biological activity .

Table: Comparison with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C13H20ClNO | Higher receptor affinity |

| (2-Methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride | C13H20ClNO | Different substitution pattern |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (4-methylbenzyl)(tetrahydro-2-furanylmethyl)amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via reductive amination between 4-methylbenzylamine and tetrahydrofurfuryl alcohol derivatives. Key steps include:

- Step 1 : Activation of the tetrahydrofuranyl group using phosphoryl chloride (POCl₃) to generate a reactive intermediate (e.g., oxonium ion), facilitating nucleophilic attack by the amine .

- Step 2 : Purification via recrystallization in ethanol/water mixtures to isolate the hydrochloride salt.

- Critical Parameters : Temperature control (<5°C during POCl₃ addition) minimizes side reactions, while stoichiometric excess of 4-methylbenzylamine (1.2 equiv.) improves yield .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of:

- X-ray Crystallography : To confirm spatial arrangement of the benzyl and tetrahydrofuranyl groups (as demonstrated for structurally related amines in CCDC 2032776) .

- ¹H/¹³C NMR : Key signals include δ 2.3 ppm (singlet, CH₃ on benzyl), δ 3.6–3.8 ppm (multiplet, tetrahydrofuranyl CH₂), and δ 7.2–7.4 ppm (aromatic protons) .

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 236.2 (calculated) with <2 ppm deviation .

Q. What stability considerations are critical for handling this compound?

- Methodological Answer :

- Thermal Stability : Decomposition observed above 123°C (TGA/DSC analysis), requiring storage at –20°C in amber vials to prevent light-induced degradation .

- Hydrolytic Sensitivity : The tetrahydrofuranyl group is prone to ring-opening in acidic conditions (pH <3); buffer solutions should maintain pH 5–7 during biological assays .

Advanced Research Questions

Q. How can computational modeling elucidate the compound’s interaction with biological targets (e.g., GPCRs)?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model binding to aminergic receptors (e.g., serotonin receptors). The tetrahydrofuranyl group may act as a hydrogen bond acceptor, while the benzyl moiety engages in π-π stacking .

- MD Simulations : Assess conformational stability of the ligand-receptor complex over 100 ns trajectories, focusing on RMSD (<2 Å) and binding free energy (MM-PBSA) .

Q. What strategies resolve contradictions in activity data across different assay systems?

- Methodological Answer :

- Assay-Specific Optimization : For inconsistent IC₅₀ values (e.g., enzymatic vs. cell-based assays):

- Enzyme Assays : Use Tris-HCl buffer (pH 7.4) with 0.01% BSA to reduce nonspecific binding.

- Cell Assays : Pre-incubate compounds with serum albumin (1%) to account for plasma protein binding effects .

- Metabolite Screening : LC-MS/MS to identify degradation products (e.g., oxidized tetrahydrofuran derivatives) that may interfere with activity .

Q. How does stereochemistry at the tetrahydrofuran ring impact pharmacological activity?

- Methodological Answer :

- Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol 85:15).

- Activity Comparison : Test enantiomers in calcium flux assays (FLIPR) for GPCR activity. Prior studies on analogous amines show >10-fold differences in potency between (R)- and (S)-enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.